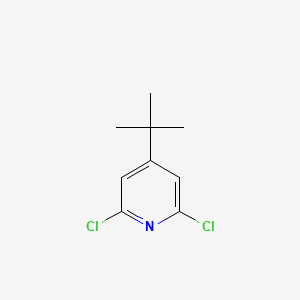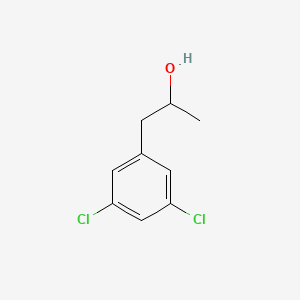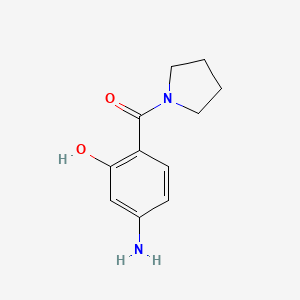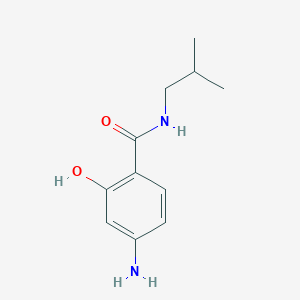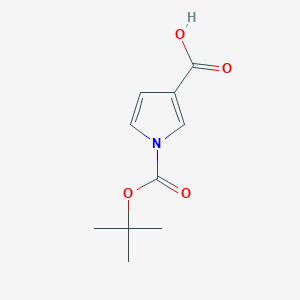
4-(m-Tolyl)indoline
Vue d'ensemble
Description
4-(m-Tolyl)indoline is a useful research compound. Its molecular formula is C15H15N and its molecular weight is 209.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(m-Tolyl)indoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(m-Tolyl)indoline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Solar Energy Conversion : A study by Horiuchi et al. (2004) describes the use of indoline-based dyes, including 4-(m-Tolyl)indoline derivatives, in dye-sensitized solar cells. These dyes showed high efficiency in converting solar energy to current, highlighting their potential in renewable energy technologies (Horiuchi et al., 2004).
Anticancer Activity : Jeon et al. (2016) explored the synthesis and evaluation of C7-amidated indolines, including derivatives of 4-(m-Tolyl)indoline, for their potential anticancer activity. The study demonstrated significant cytotoxic effects against various human cancer cell lines (Jeon et al., 2016).
Pharmaceutical Synthesis : Li et al. (2019) developed a ruthenium-catalyzed enantioselective C-H activation/hydroarylation method for synthesizing indoline derivatives, including 4-(m-Tolyl)indoline. This process facilitates the creation of optically active compounds, which are of interest in pharmaceutical research (Li et al., 2019).
Natural Product Synthesis : Zhang et al. (2011) discussed the total synthesis of indoline alkaloids, focusing on cyclopropanation strategies that include derivatives of 4-(m-Tolyl)indoline. These alkaloids have potent biological activities, making them significant in medicinal chemistry (Zhang et al., 2011).
Organic Photovoltaics : Song et al. (2018) reported the use of modified indoline donors, including 4-(m-Tolyl)indoline derivatives, in porphyrin dyes for dye-sensitized solar cells. These dyes showed high efficiency and broad spectral response, important for photovoltaic applications (Song et al., 2018).
Drug Discovery : Wei et al. (2023) discussed the significance of indolines, including 4-(m-Tolyl)indoline, in pharmaceutical development, particularly for cancer and bacterial infections. Indolines have shown promise as scaffolds in the design of new medicinal compounds (Wei et al., 2023).
Propriétés
IUPAC Name |
4-(3-methylphenyl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-11-4-2-5-12(10-11)13-6-3-7-15-14(13)8-9-16-15/h2-7,10,16H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPMSYNTALHSNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3CCNC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(m-Tolyl)indoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





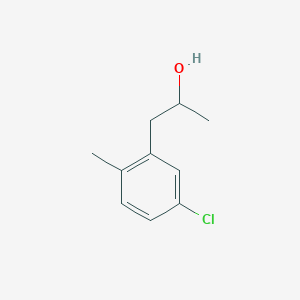

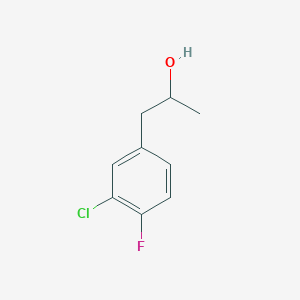


![Cyclopropyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone](/img/structure/B7967162.png)
![6-(Pyridin-3-ylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B7967164.png)
